

Isodeoxycholic Acid: A Comprehensive Physicochemical Profile for Researchers

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Compound of Interest

Compound Name: *Isodeoxycholic acid*

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[City, State] – [Date] – **Isodeoxycholic acid** (IDCA), a secondary bile acid and a significant metabolite of the gut microbiota, is increasingly recognized for its role in physiological and pathophysiological processes. This technical guide provides an in-depth overview of the physicochemical properties of **isodeoxycholic acid**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Isodeoxycholic acid, with the chemical formula $C_{24}H_{40}O_4$, is a C24 bile acid derivative.^[1] A comprehensive summary of its fundamental physicochemical properties is presented in Table 1. While experimentally determined values for melting and boiling points are not readily available in the literature, data for structurally similar bile acids are provided for reference.

Table 1: Physicochemical Properties of **Isodeoxycholic Acid**

Property	Value	Source
IUPAC Name	(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid	PubChem[1]
Synonyms	3-deoxy Cholic Acid, 3-DCA, iDCA, isoDCA, 7 α ,12 α -Dihydroxycholanic Acid	Cayman Chemical[2]
CAS Number	566-17-6	PubChem[1]
Molecular Formula	C ₂₄ H ₄₀ O ₄	PubChem[1]
Molecular Weight	392.6 g/mol	PubChem[1]
Physical Description	Solid	Human Metabolome Database (HMDB)[1]
Melting Point	Not Available	ContaminantDB[3]
Reference (Deoxycholic acid): 171-174 °C	Sigma-Aldrich[4]	
Reference (Ursodeoxycholic acid): 203-205 °C	PubChem[5]	
Boiling Point	Not Available	ContaminantDB[3]
Reference (Deoxycholic acid): 437.26°C (rough estimate)	ChemicalBook[6]	
pKa (Strongest Acidic)	4.48 (Predicted)	ChemAxon[3]
logP	3.87 (Predicted)	ChemAxon[3]
Polar Surface Area	77.76 Å ² (Computed)	ChemAxon

Solubility Profile

The solubility of **isodeoxycholic acid** is a critical parameter for its biological activity and formulation development. It is sparingly soluble in aqueous solutions but demonstrates good solubility in various organic solvents.

Table 2: Solubility of **Isodeoxycholic Acid**

Solvent	Solubility	Source
Water	0.025 g/L (Predicted)	ALOGPS[3]
Dimethylformamide (DMF)	~30 mg/mL	Cayman Chemical[2]
Dimethyl sulfoxide (DMSO)	~20 mg/mL	Cayman Chemical[2]
Ethanol	~20 mg/mL	Cayman Chemical[2]
DMF:PBS (pH 7.2) (1:1)	~0.5 mg/mL	Cayman Chemical[2]

Spectral Data

Detailed spectral data is essential for the identification and characterization of **isodeoxycholic acid**. While a comprehensive public database of its spectra is not readily available, mass spectrometry data has been reported.

Table 3: Mass Spectrometry Data for **Isodeoxycholic Acid**

Technique	Precursor Ion	Key Fragments (m/z)	Source
LC-ESI-TOF (Negative Ion Mode)	[M-H] ⁻ (m/z 391.28)	58.99, 391.28, 392.29, 298.94, 59.05	PubChem[1]
qTof (Positive Ion Mode)	[M+Na] ⁺ (m/z 415.282)	415.280792, 416.284241, 433.291321, 417.288422, 431.248383	PubChem[1]
qTof (Positive Ion Mode)	[M-2H ₂ O+H] ⁺ (m/z 357.279)	211.147659, 357.277466, 247.168411, 261.184174, 119.085548	PubChem[1]

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining key properties of bile acids like **isodeoxycholic acid**.

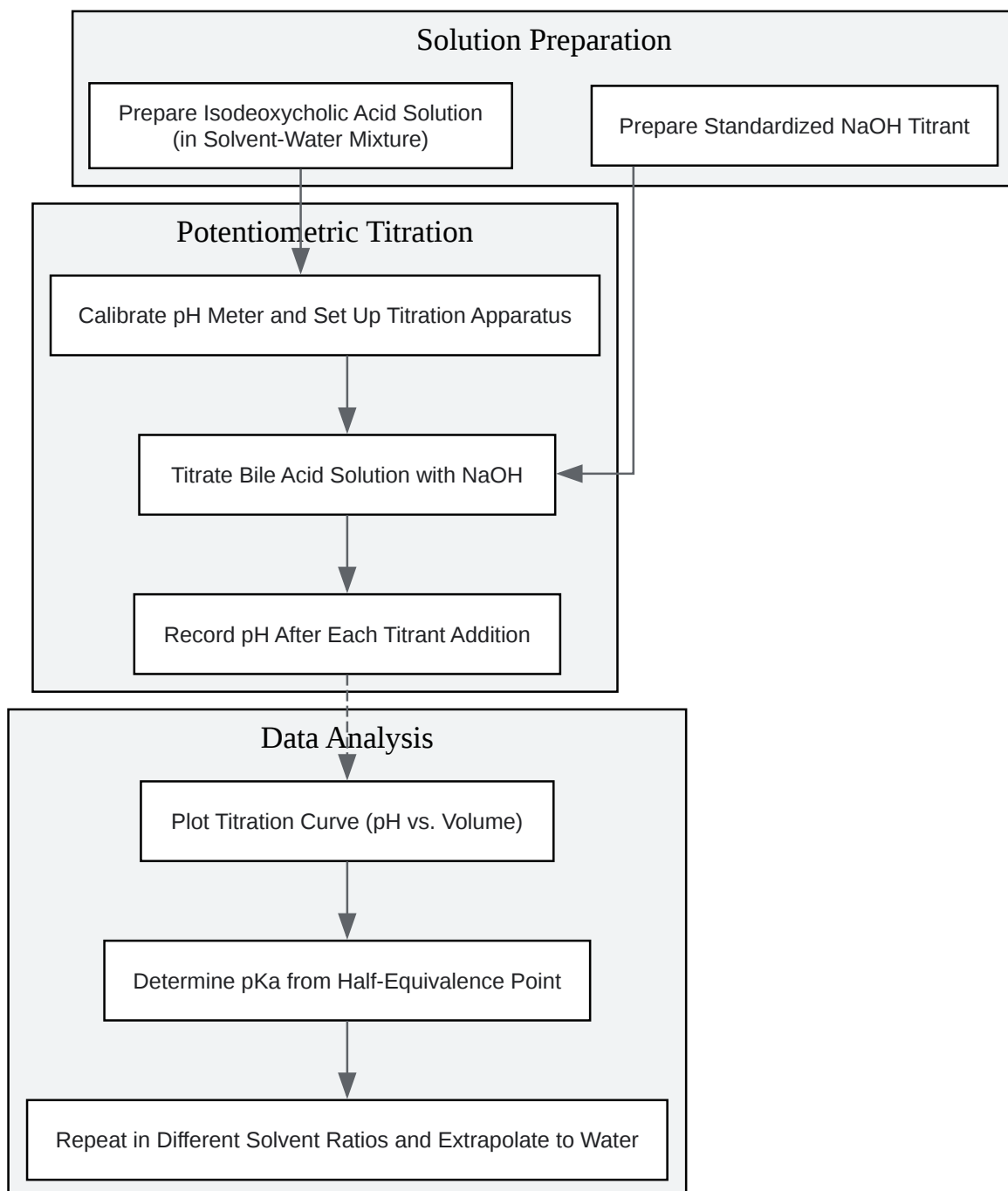
Determination of pKa by Potentiometric Titration

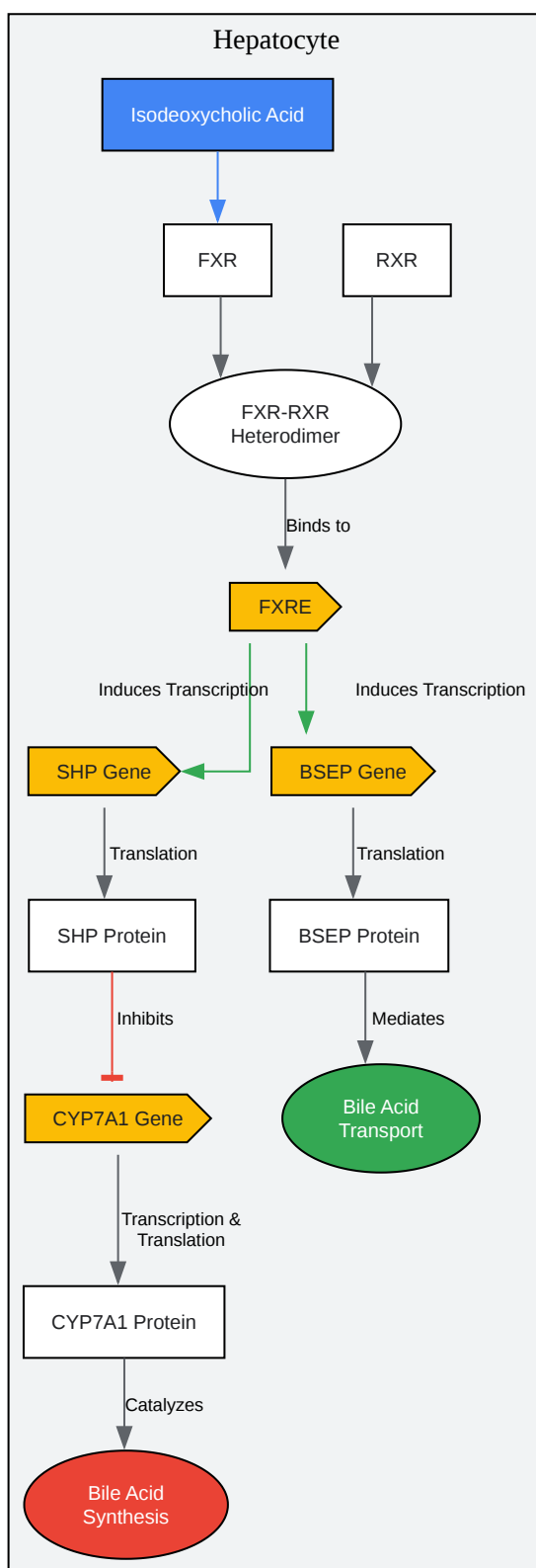
The acid dissociation constant (pKa) of a bile acid can be determined by potentiometric titration in a mixed solvent system, followed by extrapolation to water.

Methodology:

- **Preparation of Bile Acid Solution:** Prepare a solution of **isodeoxycholic acid** of known concentration (e.g., 10 mM) in a mixture of an organic solvent (e.g., dimethyl sulfoxide or methanol) and water. The organic solvent is necessary to ensure the solubility of the unconjugated bile acid throughout the titration.
- **Titration Setup:** Use a calibrated pH meter with a combined glass electrode. Maintain a constant temperature using a water bath.

- Titration Procedure: Titrate the bile acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.
- Data Analysis: Plot the pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.
- Extrapolation to Water: Perform the titration in several solvent mixtures with varying mole fractions of the organic solvent. Plot the determined pKa values against the mole fraction of the organic solvent and extrapolate to a zero mole fraction to obtain the pKa in water.[7]





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